

Me-Tet-PEG3-Maleimide: A Technical Guide for Bioconjugation

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Me-Tet-PEG3-Maleimide**, a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development. The document details its chemical properties, experimental protocols for its use, and a visual representation of a typical workflow for creating antibody-drug conjugates (ADCs).

Core Properties of Me-Tet-PEG3-Maleimide

Me-Tet-PEG3-Maleimide is a versatile linker molecule that features two distinct reactive moieties: a methyl-tetrazine group and a maleimide group, separated by a three-unit polyethylene glycol (PEG) spacer. This unique structure allows for a two-step, orthogonal conjugation strategy, making it a valuable tool for the precise assembly of complex biomolecular structures like ADCs.

There are two commonly referenced forms of **Me-Tet-PEG3-Maleimide**, distinguished by their chemical structure, molecular weight, and CAS number. It is crucial for researchers to verify the specific compound they are using. This guide focuses on the compound with CAS number 2141976-31-8.

Table 1: Physicochemical Properties of Me-Tet-PEG3-Maleimide Variants



Property	Value (CAS: 2141976-31-8)	Value (CAS: 1802908-02-6)
Molecular Formula	C26H33N7O7	C24H30N6O7
Molecular Weight	555.58 g/mol [1]	514.5 g/mol
Appearance	Pale purple to purple solid[1]	Not specified
Purity	≥95%[1]	≥95%
Solubility	Soluble in DMSO and DMF	Soluble in DMSO, DCM, DMF
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]	-20°C

Reaction Mechanisms

The utility of **Me-Tet-PEG3-Maleimide** lies in the orthogonal reactivity of its two terminal groups:

- Maleimide-Thiol Reaction: The maleimide group reacts specifically with free sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins and peptides. This reaction, a Michael addition, forms a stable covalent thioether bond. The optimal pH for this reaction is between 6.5 and 7.5 to ensure high selectivity for thiols over other nucleophilic groups like amines.[2]
- Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: The methyl-tetrazine group undergoes a rapid and highly specific bioorthogonal "click" reaction with a strained alkene, typically a trans-cyclooctene (TCO) derivative.[1][3][4] This iEDDA reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[3]
 [5]

Experimental Protocol: Two-Step Antibody-Drug Conjugate (ADC) Synthesis



This protocol outlines a general procedure for the synthesis of an ADC using **Me-Tet-PEG3-Maleimide**. It involves the initial conjugation of the linker to an antibody via its cysteine residues, followed by the attachment of a TCO-modified drug molecule.

Materials:

- Antibody (containing accessible cysteine residues)
- Me-Tet-PEG3-Maleimide (CAS: 2141976-31-8)
- TCO-modified drug molecule
- Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
- Quenching solution (e.g., N-acetylcysteine)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography (SEC) system for purification

Procedure:

Step 1: Antibody Reduction and Conjugation with Me-Tet-PEG3-Maleimide

- Antibody Preparation: Prepare the antibody solution in the reaction buffer at a concentration of 2-10 mg/mL.
- Reduction of Disulfide Bonds (if necessary): To expose cysteine residues, add a 10- to 20fold molar excess of TCEP to the antibody solution. Incubate for 30-60 minutes at room temperature.
- Removal of Reducing Agent: Remove excess TCEP using a desalting column, buffer exchanging the antibody into the reaction buffer.
- Linker Preparation: Immediately before use, dissolve Me-Tet-PEG3-Maleimide in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).



- Conjugation Reaction: Add a 5- to 20-fold molar excess of the Me-Tet-PEG3-Maleimide solution to the reduced antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Remove excess linker and purify the antibody-linker conjugate using sizeexclusion chromatography (SEC).

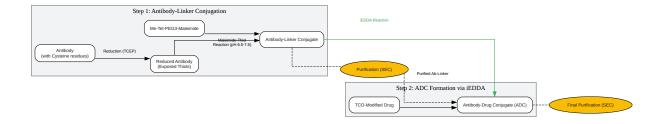
Step 2: iEDDA Reaction with TCO-Modified Drug

- Drug Preparation: Dissolve the TCO-modified drug molecule in a compatible solvent (e.g., DMSO).
- iEDDA Ligation: Add a 1.5- to 5-fold molar excess of the TCO-modified drug to the purified antibody-linker conjugate.
- Incubation: The reaction is typically very fast and can be complete within 1 hour at room temperature.
- Final Purification: Purify the final ADC product to remove any unreacted drug and other small molecules using SEC.
- Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR)
 using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic
 interaction chromatography (HIC).

Experimental Workflow Diagram

The following diagram illustrates the two-step experimental workflow for the synthesis of an antibody-drug conjugate using **Me-Tet-PEG3-Maleimide**.





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Caption: Workflow for ADC synthesis using Me-Tet-PEG3-Maleimide.

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